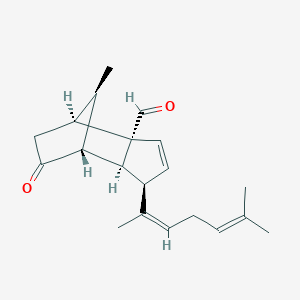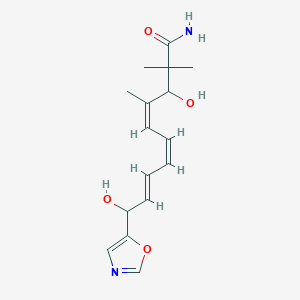
Phthoxazolin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthoxazolin C is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Discovery and Biological Activity
Phthoxazolin C, alongside other phthoxazolins, was discovered as a metabolite of Streptomyces sp. These compounds have shown antifungal and herbicidal activities, which are significant for agricultural applications. Phthoxazolin A, for example, was identified as an inhibitor of cellulose biosynthesis, displaying moderate antifungal activity against Phytophthora spp. and potent herbicidal activity (Tanaka et al., 1993).
Biosynthetic Gene Cluster
The biosynthetic gene cluster for phthoxazolin A was characterized in Streptomyces avermitilis. This study provided insight into the biosynthesis of the oxazole ring, triene polyketide, and carbamoyl moieties in phthoxazolins. Such research helps understand the production and potential modifications of phthoxazolin compounds for various applications (Suroto et al., 2018).
Antifungal and Herbicidal Activities
Phthoxazolins B, C, and D, derived from Streptomyces sp. KO-7888, showed selective antifungal activity against Phytophthora parasitica and modest herbicidal activity. These properties highlight their potential use in controlling fungal infections and as herbicides in agriculture (Shiomi et al., 1995).
Synthetic Studies
The synthesis of phthoxazolin A has been a subject of interest due to its biological activities. Studies on its total synthesis involve palladium-catalyzed cross-coupling reactions and offer potential for creating analogs with varied activities (Hénaff & Whiting, 1999, 2000)(Hénaff & Whiting, 2000).
Potential in Cancer Research
Phthoxazolin A has been reported to inhibit prostate cancer growth by modulating tumor–stromal cell interactions. This finding suggests potential therapeutic applications in cancer treatment (Kawada et al., 2009).
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
(4Z,6Z,8E)-3,10-dihydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C16H22N2O4/c1-11(14(20)16(2,3)15(17)21)7-5-4-6-8-12(19)13-9-18-10-22-13/h4-10,12,14,19-20H,1-3H3,(H2,17,21)/b5-4-,8-6+,11-7- |
Clé InChI |
OBCMTGWLFRNQNW-VELYLJKRSA-N |
SMILES isomérique |
C/C(=C/C=C\C=C\C(C1=CN=CO1)O)/C(C(C)(C)C(=O)N)O |
SMILES canonique |
CC(=CC=CC=CC(C1=CN=CO1)O)C(C(C)(C)C(=O)N)O |
Synonymes |
10-hydroxyphthoxazolin A phthoxazolin B phthoxazolin C phthoxazolin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)


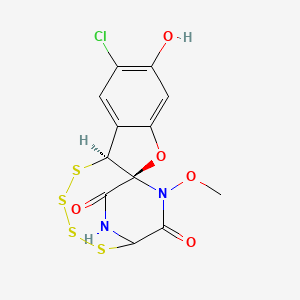
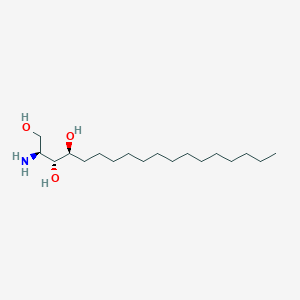


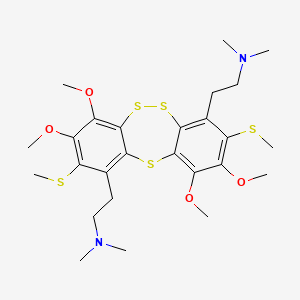
![(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1250505.png)

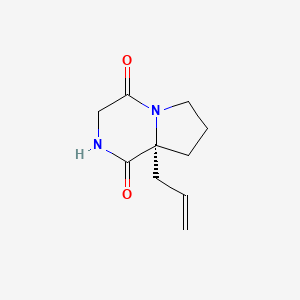
![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)

